molecular formula C13H7ClFN3O2 B12637310 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione CAS No. 918961-27-0

6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione

Cat. No.: B12637310
CAS No.: 918961-27-0
M. Wt: 291.66 g/mol
InChI Key: SFTFPPBMKWFSMX-UHFFFAOYSA-N
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Description

6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

CAS No.

918961-27-0

Molecular Formula

C13H7ClFN3O2

Molecular Weight

291.66 g/mol

IUPAC Name

6-chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione

InChI

InChI=1S/C13H7ClFN3O2/c14-9-11(17-8-4-2-1-3-7(8)15)12(19)6-5-16-18-10(6)13(9)20/h1-5,17H,(H,16,18)

InChI Key

SFTFPPBMKWFSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of an appropriate indazole precursor to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group.

    Amination: The coupling of the fluoroaniline to the indazole core.

    Oxidation: The oxidation of the indazole ring to form the dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dione structure to form different derivatives.

    Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Biological Applications

The compound has been investigated for various biological activities, particularly in the following areas:

Antitumor Activity

Research indicates that 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione exhibits significant antitumor properties. Studies have shown that derivatives of indazole can inhibit tumor growth effectively. For instance, compounds related to this structure have demonstrated over 80% inhibition of tumor growth in models like the Ehrlich ascites carcinoma .

Enzyme Inhibition

This compound has been explored as an enzyme inhibitor, particularly against protein kinase B/Akt pathways. Inhibitors derived from this class have shown potent activity against Akt1, which plays a crucial role in cellular signaling related to cancer progression .

Receptor Modulation

The compound has potential applications as a receptor modulator, influencing various signaling pathways in cells. Its unique structure allows it to interact with specific molecular targets, which is critical for therapeutic applications in treating diseases like cancer and inflammatory conditions.

Case Study 1: Antitumor Evaluation

A series of studies evaluated the antitumor effects of various indazole derivatives, including those related to 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione. The results indicated that certain derivatives significantly inhibited the growth of P-388 lymphocytic leukemia cells in animal models .

Case Study 2: Mechanistic Studies on Akt Inhibition

In a study focusing on the inhibitory effects on Akt1, researchers synthesized several derivatives and assessed their impact on phosphorylation and activity of the kinase in prostate cancer cell lines. The findings suggested dual inhibitory effects that could be harnessed for therapeutic strategies against cancer .

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(2-chloroanilino)-1H-indazole-4,7-dione
  • 6-Chloro-5-(2-bromoanilino)-1H-indazole-4,7-dione
  • 6-Chloro-5-(2-methylanilino)-1H-indazole-4,7-dione

Uniqueness

6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is unique due to the presence of the fluoroanilino group, which can significantly influence its biological activity and chemical reactivity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Biological Activity

6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is a synthetic compound notable for its complex structure and potential biological activities. With a molecular formula of C13H7ClFN3O2C_{13}H_7ClFN_3O_2 and a molecular weight of approximately 291.66 g/mol, this compound features an indazole core, chloro and fluoro substituents, and dione functional groups which enhance its reactivity and interactions with biological targets.

Research indicates that 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione exhibits significant biological activity primarily through its role as an enzyme inhibitor and receptor modulator . The compound's mechanism involves interactions with specific molecular targets that influence cellular signaling pathways, potentially leading to therapeutic applications in treating conditions such as cancer and inflammation.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promise in inhibiting kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents significantly affects its inhibitory potency against specific kinases .

Case Studies and Experimental Findings

Several studies have explored the biological effects of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The IC50 values indicate strong activity against specific targets, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing reduced expression of inflammatory markers in cellular models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione, a comparison with structurally similar compounds is useful. Below is a summary table illustrating key features:

Compound NameMolecular FormulaKey Features
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dioneC13H7ClFN3O2C_{13}H_7ClFN_3O_2Chloro and fluoro substituents enhance reactivity
6-Bromo-5-(2-fluoroanilino)-1H-indazole-4,7-dioneC13H7BrFN3O2C_{13}H_7BrFN_3O_2Bromine substitution influences biological activity
5-(2-Fluorophenyl)-1H-indazole-4,7-dioneC12H8FN2O2C_{12}H_8FN_2O_2Lacks chlorine but retains dione functionality

This table highlights how variations in halogen substitution can impact the biological activity of similar indazole derivatives.

Synthesis and Optimization

The synthesis of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps that can be optimized for yield and purity using advanced catalysts and purification techniques such as recrystallization or chromatography.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound interacts with biological systems. Future studies may focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Structure optimization : Modifying substituents to enhance potency and selectivity against specific targets.
  • Toxicological assessments : Understanding the safety profile for potential clinical applications.

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